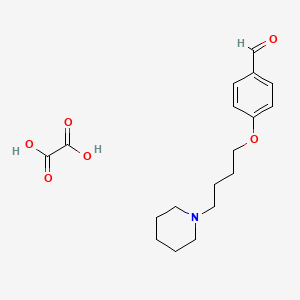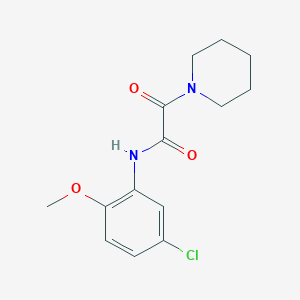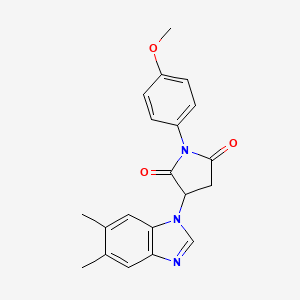
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde
Vue d'ensemble
Description
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde is a compound that combines the properties of oxalic acid and a piperidine derivative Oxalic acid is a simple dicarboxylic acid, while 4-(4-piperidin-1-ylbutoxy)benzaldehyde is a complex organic molecule containing a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde typically involves a multi-step process. One common method is the reaction of 4-(4-piperidin-1-ylbutoxy)benzaldehyde with oxalic acid under acidic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature and pH carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(4-piperidin-1-ylbutoxy)benzoic acid.
Reduction: 4-(4-piperidin-1-ylbutoxy)benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function . Additionally, the compound’s ability to undergo redox reactions can influence cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-piperidin-1-ylbutoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4-piperidin-1-ylbutoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-(4-piperidin-1-ylbutoxy)benzamide: Similar structure but with an amide group instead of an aldehyde.
Uniqueness
Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde is unique due to its combination of an aldehyde group and a piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;3-1(4)2(5)6/h6-9,14H,1-5,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMGRYSOHBSSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4098517.png)
![3-({[3-chloro-4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4098518.png)
![2-[(3-chlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4098532.png)


![Methyl 4-(3-{[3-(4-carbamoylpiperidin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4098560.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-propanamine](/img/structure/B4098564.png)
![11-(3,5-dichloro-2-hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4098567.png)
![2,3,4,5,6-pentafluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4098578.png)

![[(2-fluoro-9H-xanthen-9-yl)thio]acetic acid](/img/structure/B4098583.png)
![{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4098592.png)
